molecular formula C19H36O2 B1250051 cis-9,10-Methyleneoctadecanoic acid

cis-9,10-Methyleneoctadecanoic acid

Cat. No.: B1250051
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for cis-9,10-methyleneoctadecanoic acid is 8-[(1R,2S)-2-octylcyclopropyl]octanoic acid . This name reflects the compound’s cyclopropane ring at positions 9 and 10 of an 18-carbon chain, with a carboxyl group at the terminal end. The stereochemistry of the cyclopropane ring is explicitly defined by the (1R,2S) configuration, indicating the spatial arrangement of substituents around the ring.

The structural representation of the compound can be described using several standardized notations:

  • SMILES : CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O
  • InChI : InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1
  • InChIKey : PDXZQLDUVAKMBQ-ZWKOTPCHSA-N

These notations encode the compound’s stereochemistry, functional groups, and carbon chain arrangement, ensuring unambiguous identification across chemical databases.

Synonyms and Historical Terminology in Scientific Literature

This compound is referenced under multiple synonyms in scientific literature, reflecting its discovery in diverse biological contexts and its structural features:

Synonym Contextual Usage Source
Dihydrosterculic acid Used in studies of plant lipid biosynthesis, particularly in Sterculia species
8-(2-Octylcyclopropyl)octanoic acid Emphasizes the cyclopropane ring substituents
C19:0 Cyclo ω8c Lipidomics nomenclature denoting a cyclopropane-modified fatty acid
Lactobacillic acid homolog Historical reference to bacterial cyclopropane fatty acids

The term dihydrosterculic acid originates from its structural relationship to sterculic acid, a cyclopropene fatty acid found in Sterculia foetida. The prefix "dihydro" distinguishes the saturated cyclopropane ring from the unsaturated cyclopropene ring in sterculic acid. Early literature often associated the compound with bacterial membranes, particularly in Lactobacillus species, before its broader identification in plants and protozoa.

CAS Registry Numbers and Cross-Database Identifiers

This compound is uniquely identified across chemical databases using the following identifiers:

Identifier Type Value Database/Link
CAS Registry Number 4675-61-0 PubChem , ChemSpider , ACMEC Biochemical
PubChem CID 11426463 PubChem
ChemSpider ID 141277 ChemSpider
Wikidata ID Q105206820 PubChem
Lipid Maps ID LMFA01140019 MetaNetX , NP-MRD
ChEBI ID CHEBI:165374 EMBL-EBI

These identifiers facilitate cross-referencing in interdisciplinary research. For example, the Lipid Maps ID (LMFA01140019) categorizes the compound within the lipidomics framework, while the ChEBI ID (CHEBI:165374) integrates it into metabolic pathway databases. The CAS Registry Number (4675-61-0) remains the primary identifier for commercial and regulatory purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

8-[(1R,2S)-2-octylcyclopropyl]octanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1

InChI Key

PDXZQLDUVAKMBQ-ZWKOTPCHSA-N

SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Synonyms

9,10-methyleneoctadecanoic acid
cis-9,10-methyleneoctadecanoic acid
dihydrosterculic acid
dihydrosterculic acid, (cis)-isomer
dihydrosterculic acid, (trans)-isome

Origin of Product

United States

Preparation Methods

Mixed Anhydride Method with Sodium Fluoride

The mixed anhydride method, reported in 1981, remains a foundational approach for synthesizing cyclopropane fatty acids. This method involves the reaction of α-bromo-β-ketoesters with sodium fluoride under anhydrous conditions. Key steps include:

  • Formation of a mixed anhydride intermediate using ethyl chloroformate.

  • Cyclopropanation via nucleophilic displacement of bromide.

Conditions :

  • Solvent: Dimethylformamide dimethylacetal (DMF-DMA).

  • Base: 2,6-Lutidine (4.0 equiv).

  • Yield: 68% for dl-cis-9,10-methyleneoctadecanoic acid.

Advantages :

  • Compatibility with diverse fatty acid substrates.

  • Scalable for gram-scale production.

Limitations :

  • Moderate stereoselectivity (requires post-synthesis resolution).

  • Sensitivity to moisture and oxygen.

Rhodium-Catalyzed Cyclopropanation

A systematic synthesis route for cis-cyclopropane fatty acids was developed in 2014 using rhodium catalysis. The method involves:

  • Cyclopropenation of terminal alkynes (e.g., 1-octyne) using Rh₂(OAc)₄.

  • Diastereomeric resolution of cyclopropene intermediates via Evans’ chiral auxiliary.

  • Julia–Kocienski olefination with ω-aldehyde esters to elongate the carbon chain.

Key Data :

  • Substrates: 1-Octyne, 1-decyne.

  • Resolution Efficiency: >95% enantiomeric excess (ee) for dihydrosterculic acid.

  • Final Step: Saponification and diimide reduction yield the cis-cyclopropane configuration.

Applications :

  • Enables enantioselective synthesis of natural products like lactobacillic acid.

  • Suitable for isotopic labeling studies.

Organophotocatalytic Cyclopropanation

A 2023 breakthrough utilized benzophenothiazine-based photocatalysts (PC-1) for visible-light-driven cyclopropanation. This method operates under ambient conditions and avoids traditional transition metals.

Optimized Protocol :

  • Catalyst: 0.5 mol% PC-1.

  • Solvent: Acetonitrile.

  • Base: 4.0 equiv 2,6-lutidine.

  • Yield: 97% for cis-9,10-methyleneoctadecanoic acid.

Mechanistic Insights :

  • Radical propagation via single-electron transfer (SET) generates carbon-centered radicals.

  • Enolization of intermediates ensures regioselective cyclopropane ring formation.

Advantages :

  • Air-tolerant and scalable (demonstrated at 15 mmol scale).

  • Eliminates heavy metal waste.

Corey–Chaykovsky Reaction with Lithium-Sulfoxide Exchange

A diastereoselective approach published in 2018 employed the Corey–Chaykovsky reaction for asymmetric synthesis. The method is critical for isotopic labeling:

  • Sulfoxide intermediate formation using Furukawa’s reagent.

  • Lithium-sulfoxide exchange followed by rapid quenching to preserve stereochemistry.

Performance :

  • Deuterium Incorporation: >90% for labeled dihydrosterculic acid.

  • Diastereoselectivity: >20:1 (cis:trans).

Applications :

  • Synthesis of mechanistic probes for fatty acid desaturation studies.

  • High-purity batches for nuclear magnetic resonance (NMR) analysis.

Biosynthetic Methods

Bacterial Cyclopropane Synthase (CPFAS)

Bacterial CPFAS enzymes catalyze the methylation of unsaturated fatty acids (e.g., oleic acid) using S-adenosylmethionine (SAM). This method is pivotal for in vivo production:

Pathway :

  • Substrate: Oleic acid (cis-Δ9-C18:1).

  • SAM-dependent methyl transfer to form the cyclopropane ring.

Key Findings :

  • Escherichia coli CPFAS achieves 11.8% dihydrosterculic acid in Nicotiana benthamiana leaves.

  • Co-expression with RNA interference (RNAi) silencing of oleoyl desaturase boosts yields to 15%.

Challenges :

  • Competition with endogenous lipid metabolism reduces efficiency.

  • Accumulation in polar lipids (e.g., phosphatidylethanolamine) complicates extraction.

Recombinant Plant Systems

Transgenic plants engineered with CPFAS genes offer sustainable production. A 2020 study demonstrated:

  • Host Organism : Nicotiana benthamiana.

  • Genetic Modifications :

    • CPFAS from Gossypium hirsutum (cotton).

    • Co-expression with diacylglycerol acyltransferase (DGAT) to enhance triacylglycerol (TAG) storage.

Results :

  • TAG Accumulation: 15% dihydrosterculic acid.

  • Lipid Distribution: 40% in membrane lipids, 60% in storage oils.

Industrial Relevance :

  • Potential for bioengineered seed oils with high cyclopropane content.

  • Avoids chemical synthesis costs.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
Mixed Anhydride68LowModerateHigh (toxic solvents)
Rh-Catalyzed>95HighHighModerate (Rh waste)
Organophotocatalytic97HighHighLow
Corey–Chaykovsky>90Very HighLowModerate
Bacterial CPFAS15NaturalHighSustainable
Plant CPFAS15NaturalHighSustainable

Chemical Reactions Analysis

Types of Reactions

cis-9,10-Methyleneoctadecanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain structure.

    Substitution: Substitution reactions can occur at the cyclopropane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives of this compound.

Scientific Research Applications

Biological Applications

Cis-9,10-Methyleneoctadecanoic acid has been identified in several bacterial species and is recognized for its role in various biological processes:

  • Bacterial Lipid Composition :
    • Found in the membranes of Staphylococcus aureus, where it plays a role in maintaining membrane integrity and fluidity .
    • Identified as a component of the phospholipids in Escherichia coli, contributing to the structural diversity of bacterial membranes .
  • Metabolic Pathways :
    • It is synthesized from oleic acid through a methylation process involving S-adenosyl-L-methionine (SAM) as a methyl donor . This metabolic pathway has implications for understanding fatty acid biosynthesis in bacteria.
  • Physiological Effects :
    • In studies involving Helicobacter pylori, this fatty acid was shown to enhance histamine secretion and activate protein kinase C (PKC) in gastric cells, suggesting its potential role in gastrointestinal physiology and pathology .

Industrial Applications

The unique properties of this compound open avenues for industrial applications:

  • Lipid Science :
    • Utilized in the synthesis of modified lipids for research purposes, particularly in studies exploring lipid metabolism and membrane dynamics .
  • Biotechnology :
    • Investigated for potential applications in developing antimicrobial agents due to its presence in pathogenic bacteria like Staphylococcus aureus and Helicobacter pylori.
  • Pharmaceutical Research :
    • Its ability to modulate cellular signaling pathways makes it a candidate for further exploration in drug development, particularly for gastrointestinal disorders.

Case Study 1: Role in Bacterial Membranes

A study highlighted the significance of this compound in the membrane composition of Staphylococcus aureus. The presence of this fatty acid was found to influence membrane fluidity and resistance to antimicrobial agents, suggesting that manipulating its levels could enhance bacterial susceptibility to treatment .

Case Study 2: Metabolic Engineering

Research on the biosynthesis pathways revealed that engineered strains of Escherichia coli could produce higher yields of this compound through the introduction of specific methyltransferases. This approach not only provided insights into microbial lipid metabolism but also opened possibilities for bioengineering applications aimed at producing valuable fatty acids .

Mechanism of Action

Q & A

Q. Q1. What are the established synthetic routes for producing enantiomerically pure cis-9,10-methyleneoctadecanoic acid?

A systematic approach involves asymmetric cyclopropanation of unsaturated fatty acid precursors. For example, lactobacillic acid and dihydrosterculic acid (structurally related cyclopropane fatty acids) are synthesized via Sharpless epoxidation followed by ring-opening with methylene donors under stereocontrolled conditions . Advanced methods emphasize chiral catalysts to ensure enantiomeric purity, critical for studying structure-activity relationships in biological systems.

Q. Q2. How can mass spectrometry (MS) distinguish cyclopropane ring positioning in this compound derivatives?

Derivatization into acyl pyrrolidides enhances MS fragmentation patterns. The cyclopropane ring at C9-C10 induces diagnostic ions (e.g., m/z 182 and 154) due to α-cleavage adjacent to the ring, enabling precise localization . This method avoids ambiguities from overlapping peaks in underivatized samples.

Biological Mechanisms & Signaling

Q. Q3. How does this compound activate protein kinase C (PKC) in gastric epithelial cells?

The compound binds PKC’s diacylglycerol (DAG) domain, inducing Ca²⁺-dependent translocation to nuclear, mitochondrial, and membrane fractions. At 3.3 µM (Ka), it synergizes with phosphatidylserine at low Ca²⁺ (1 µM), mimicking tumor-promoting phorbol esters but with distinct lipid cofactor requirements . This activation drives DNA synthesis (measured via ³H-thymidine incorporation), linking bacterial infection to gastric hyperplasia.

Q. Q4. What experimental models are used to study its role in bacterial membrane adaptation?

Enterococcus faecalis mutants with elevated this compound in membranes show increased lipid ordering, reducing fluidity. This is quantified using fluorescence anisotropy or Raman spectroscopy (e.g., cyclopropane-specific bands at 2992, 1222, and 942 cm⁻¹) . Such models reveal resistance mechanisms to antimicrobial agents targeting membrane dynamics.

Detection & Analytical Challenges

Q. Q5. What are the limitations of gas chromatography (GC) for quantifying this compound in biological samples?

GC requires derivatization (e.g., methyl ester formation) to improve volatility, but cyclopropane rings can degrade at high temperatures. Alternative methods like LC-MS/MS with stable isotope-labeled internal standards (e.g., d40-nonadecane) improve accuracy in complex matrices like plasma or bacterial lysates .

Q. Q6. How does Raman spectroscopy overcome challenges in tracking cyclopropane fatty acids in live cells?

Raman identifies cyclopropane-specific vibrational modes without cell lysis or labeling. In Saccharomyces cerevisiae engineered to produce this compound, marker bands (e.g., 942 cm⁻¹ for ring deformation) correlate with lipid content, enabling real-time monitoring of metabolic engineering outcomes .

Functional Roles in Microbial Systems

Q. Q7. How does this compound influence Helicobacter pylori pathogenesis?

Secreted by H. pylori, it enhances histamine-stimulated acid secretion in parietal cells via PKC activation, promoting gastric ulceration. Knockout strains lacking cyclopropane fatty acid synthase (CFAS) show attenuated virulence in murine models, confirming its role in host-pathogen interactions .

Q. Q8. Why do Gram-positive bacteria prioritize cyclopropane fatty acid synthesis under stress?

Incorporating this compound into membranes reduces permeability to reactive oxygen species (ROS) and antibiotics. Pseudomonas denitrificans upregulates CFAS under oxidative stress, as shown by ²⁴-hour culture assays with ROS scavengers .

Data Contradictions & Resolution

Q. Q9. Discrepancies exist regarding the Ca²⁺ dependency of PKC activation by this compound. How can this be resolved experimentally?

Early studies reported Ca²⁺ independence in vitro , but later cell-based assays showed Ca²⁺-dependent translocation . Use Ca²⁺ chelators (e.g., BAPTA-AM) in HOK2 gastric cells to isolate Ca²⁺ effects. Reconstitution assays with purified PKC isoforms (e.g., α vs. δ) further clarify cofactor requirements.

Q. Q10. Why do some bacterial species lack cyclopropane fatty acids despite genetic capacity?

Environmental triggers (e.g., pH, oxygen tension) regulate CFAS expression. Saccharomyces cerevisiae heterologously expressing CFAS produces this compound only under anaerobic conditions, mimicking native bacterial responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.